3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H9N3O4 This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of a pyrazole derivative followed by the introduction of a butanoic acid group. One common method involves the reaction of 3-nitropyrazole with butanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(3-amino-1H-pyrazol-1-yl)butanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with methyl groups instead of a nitro group.
3-(1H-Pyrazol-1-yl)butanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a different substitution pattern on the butanoic acid moiety.
Uniqueness
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a nitro group and a butanoic acid moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
3-(3-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-5(4-7(11)12)9-3-2-6(8-9)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
DBIBFHYAZBGGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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